2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine
Description
2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine is a secondary amine featuring a 2-methyl-2-propanamine (tert-butylamine) backbone substituted with a 4-pentyloxybenzyl group. Its molecular formula is C₁₆H₂₅NO, with a molecular weight of 247.38 g/mol. The compound’s structure comprises a lipophilic pentyloxy chain attached to a benzyl ring, which is linked to the nitrogen atom of the tert-butylamine moiety.
Properties
IUPAC Name |
2-methyl-N-[(4-pentoxyphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-5-6-7-12-18-15-10-8-14(9-11-15)13-17-16(2,3)4/h8-11,17H,5-7,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAODAQFHVVMIBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CNC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Pentyloxy)benzyl Intermediate
The 4-(pentyloxy)benzyl intermediate is typically prepared by etherification of 4-hydroxybenzyl derivatives with pentyl halides or pentyl alcohol under basic conditions.
- Reaction conditions: Alkylation of 4-hydroxybenzyl alcohol or 4-hydroxybenzaldehyde with 1-bromopentane or 1-pentanol using sodium hydride (NaH) or potassium carbonate (K2CO3) as base in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature: Usually maintained at 50–80 °C for 6–12 hours to ensure complete ether formation.
- Catalysts: Phase transfer catalysts like 15-crown-5 may be employed to enhance reaction efficiency.
Representative Synthetic Route Example
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 4-Hydroxybenzaldehyde + 1-bromopentane | NaH, DMF, 60 °C, 8 h | 4-(Pentyloxy)benzaldehyde |
| 2 | 4-(Pentyloxy)benzaldehyde + 2-methyl-2-propanamine | NaBH(OAc)3, CH2Cl2, RT, 16 h | This compound |
Analytical and Purification Techniques
- Purification: Column chromatography using silica gel with gradient elution (hexane/ethyl acetate).
- Characterization: Confirmed by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and IR spectroscopy.
- Yield: Typically ranges from 60% to 85% depending on reaction optimization.
Research Findings and Optimization
- The electron-donating effect of the pentyloxy substituent enhances nucleophilicity of the benzyl position, facilitating amination reactions.
- Reaction yields improve with controlled temperature and use of mild reducing agents to avoid side reactions.
- Solvent polarity influences the rate and selectivity of reductive amination.
- Use of crown ethers or phase transfer catalysts can significantly increase etherification efficiency in the initial step.
Summary Table of Preparation Parameters
| Parameter | Method 1: Etherification | Method 2: Reductive Amination |
|---|---|---|
| Reactants | 4-Hydroxybenzaldehyde, 1-bromopentane | 4-(Pentyloxy)benzaldehyde, 2-methyl-2-propanamine |
| Base/Catalyst | NaH or K2CO3, 15-crown-5 (optional) | NaBH(OAc)3 or NaBH3CN |
| Solvent | DMF or THF | Dichloromethane or ethanol |
| Temperature | 50–80 °C | 20–40 °C |
| Reaction Time | 6–12 h | 12–24 h |
| Yield | 70–90% | 60–85% |
| Purification | Silica gel chromatography | Silica gel chromatography |
Chemical Reactions Analysis
2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Proteomics Research
The primary application of 2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine lies in proteomics research, where it serves as a reagent for studying protein interactions and functions. Its unique structure allows it to interact with proteins in ways that can elucidate their roles in biological systems .
- Mechanism of Action : The compound interacts with specific molecular targets, modulating various biochemical pathways. It is particularly noted for its role as a GPR88 agonist, which is implicated in neurological processes .
Potential Therapeutic Applications
Research indicates that this compound may have implications for treating neuropsychiatric disorders due to its ability to modulate dopaminergic and glutamatergic signaling pathways .
- Case Study Example : A study demonstrated that GPR88 agonists derived from similar scaffolds significantly reduced alcohol self-administration in rats, suggesting potential applications in addiction treatment .
The biological activity of this compound has been explored extensively due to its potential as a GPR88 agonist. Understanding its pharmacological properties involves examining its structure-activity relationships (SAR), which indicate that modifications to the alkoxy group can enhance potency and brain bioavailability .
Mechanism of Action
The mechanism of action of 2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine involves its interaction with specific molecular targets and pathways The exact molecular targets and pathways can vary depending on the specific application and context of use
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis highlight key differences between 2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine and structurally related compounds, focusing on substituents, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings and Analysis
Lipophilicity and Substituent Effects
- The pentyloxy chain in this compound confers higher lipophilicity compared to analogs with methoxy (e.g., para-methoxy derivatives) or polar ether groups (e.g., 3-Methoxy-N-[4-(2-methoxyethoxy)benzyl]-1-propanamine). This property may enhance blood-brain barrier penetration, making it a candidate for central nervous system-targeted applications .
- In contrast, the N-oxide derivative (2-Methyl-N-(phenylmethylene)-2-propanamine N-oxide) exhibits reduced lipophilicity due to its polar N-oxide group, which correlates with its reported antioxidant activity in mitigating rotenone toxicity .
Biological Activity
2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a GPR88 agonist. Understanding its biological activity involves examining its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
The compound is primarily studied for its role as a GPR88 agonist. GPR88 is a G protein-coupled receptor (GPCR) implicated in various neurological processes. Agonists of GPR88 have shown promise in modulating dopaminergic and glutamatergic signaling, which may have implications for treating neuropsychiatric disorders.
Structure-Activity Relationship (SAR)
Early SAR studies indicate that modifications to the compound's structure can significantly influence its potency and efficacy as a GPR88 agonist. For instance:
- Alkoxy Group : The length and branching of the alkoxy group have been shown to affect lipophilicity and receptor binding affinity. Compounds with longer or more branched alkoxy chains generally exhibit improved potency.
- Amino Group Modifications : Substituting the amino group with various functionalities (e.g., hydroxyl, ester) has yielded compounds with comparable or enhanced EC50 values relative to the parent compound.
Potency and Efficacy
In vitro assays have demonstrated that this compound exhibits moderate potency with an EC50 value in the range of nanomolar concentrations. For instance, related compounds have shown EC50 values as low as 59 nM in cell-based assays, indicating effective receptor activation .
Case Studies
- GPR88 Agonist Activity : A study focused on a series of compounds similar to this compound revealed that structural modifications could enhance agonist activity at GPR88. The findings suggest that specific structural features are critical for optimizing receptor interaction and biological response .
- Neuropharmacological Implications : Research indicates that GPR88 activation may influence dopamine signaling pathways, suggesting potential applications in treating conditions such as schizophrenia or depression. The modulation of neurotransmitter systems through GPR88 could provide a novel therapeutic approach .
Comparative Table of Related Compounds
| Compound Name | EC50 (nM) | Mechanism | Notes |
|---|---|---|---|
| This compound | Moderate | GPR88 Agonist | Structural modifications enhance activity |
| 5-amino-1,3,4-oxadiazole derivative | 59 | GPR88 Agonist | Improved potency and lower lipophilicity |
| 4-alkoxyphenylglycinol | 195 | GPR88 Agonist | Sensitive to branching and length of side chain |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of tertiary amines like this compound typically involves nucleophilic substitution or reductive amination. For example, in analogous syntheses, coupling 4-(pentyloxy)benzyl chloride with 2-methyl-2-propanamine in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) at 100°C for 10 hours can yield the target compound . Optimization includes adjusting solvent polarity, stoichiometric ratios of reactants (e.g., 1:1.2 amine:alkyl halide), and purification via silica gel column chromatography with petroleum ether/ethyl acetate gradients . Monitoring reaction progress via TLC or HPLC ensures intermediate purity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) resolves the aromatic, ether, and tertiary amine moieties, with characteristic shifts for the pentyloxy chain (δ ~1.3–4.0 ppm) and benzyl group (δ ~6.8–7.4 ppm) . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c systems) provides definitive structural validation, as demonstrated for related amines in Acta Crystallographica studies .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Based on GHS classifications for structurally similar amines, this compound likely requires:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation (Category 2A) .
- Ventilation : Local exhaust to minimize inhalation of vapors (H335) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound across different methodologies?
- Methodological Answer : Discrepancies often arise from:
- Side Reactions : Competing hydrolysis of the pentyloxy group in polar solvents. Use anhydrous conditions and molecular sieves to suppress this .
- Catalyst Efficiency : Screen alternatives to K₂CO₃ (e.g., Cs₂CO₃ for enhanced basicity) .
- Analytical Validation : Compare yields via quantitative NMR or GC-MS to standardize reporting .
Q. What mechanistic insights can be gained from studying the reactivity of this compound with biological targets?
- Methodological Answer : This compound’s tertiary amine and lipophilic pentyloxy chain suggest potential as a radical scavenger or enzyme modulator. Use:
- Spin Trapping : Electron Paramagnetic Resonance (EPR) with nitrone analogs (e.g., PBN derivatives) to detect reactive oxygen species .
- In Vitro Assays : Test inhibition of cytochrome P450 isoforms using liver microsomes, monitoring metabolite formation via LC-MS .
Q. What computational strategies can predict retrosynthetic pathways and potential byproducts of this compound?
- Methodological Answer :
- Retrosynthesis : Use databases like Reaxys and Pistachio to identify feasible routes (e.g., alkylation of 2-propanamine with 4-(pentyloxy)benzyl halides) .
- Byproduct Prediction : Density Functional Theory (DFT) calculations model transition states to predict intermediates (e.g., N-oxide formation under oxidative conditions) .
- Machine Learning : Train models on reaction datasets to optimize solvent/catalyst combinations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
